(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride
Description
(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride is a boronic acid derivative with a phenyl ring substituted at the 3-position by a boronic acid (-B(OH)₂) group and an aminomethyl side chain. The amino group in the side chain is further substituted with a cyclopropyl and a methyl group, forming a cyclopropyl(methyl)amine moiety. The hydrochloride salt enhances solubility and stability, critical for applications in medicinal chemistry and Suzuki-Miyaura cross-coupling reactions .
Properties
Molecular Formula |
C11H17BClNO2 |
|---|---|
Molecular Weight |
241.52 g/mol |
IUPAC Name |
[3-[[cyclopropyl(methyl)amino]methyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C11H16BNO2.ClH/c1-13(11-5-6-11)8-9-3-2-4-10(7-9)12(14)15;/h2-4,7,11,14-15H,5-6,8H2,1H3;1H |
InChI Key |
CIVSMUMGXNGAHB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(C)C2CC2)(O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclopropylboronic Acid
The cyclopropylboronic acid moiety is a key building block in the target compound. Two notable patented methods describe its preparation starting from cyclopropyl precursors:
Method A (Using Ethylene-Acetic Acid as Raw Material):
Ethylene-acetic acid is dissolved in an organic solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran. Under low temperature conditions (-10°C to -70°C), n-butyllithium and an organic base (e.g., 2,2,6,6-tetramethylpiperidine, diisopropylamine, or hexamethyldisilazane) are added to generate a reactive intermediate. Subsequently, a borating agent (trimethyl borate) is introduced to form 1-carboxylic acid cyclopropyl boric acid. This intermediate is then heated in polar solvents at 80-150°C to induce dehydration and formation of cyclopropylboronic acid tripolymer. Hydrolysis of this tripolymer yields cyclopropylboronic acid with purity >98% and melting point 90-95°C.
Yield ranges from 55% to 77% depending on precise reaction parameters, with typical reaction times of 1-4 hours for polymer formation and subsequent hydrolysis steps.
(Details summarized from CN105001249A).Method B (From Cyclopropyl Bromide):
Cyclopropyl bromide is reacted in anhydrous THF or diethyl ether at low temperatures (-78°C to -40°C) with s-butyllithium to form a cyclopropyllithium intermediate. This is then treated with trimethyl borate to afford cyclopropylboronic acid after acidic workup (pH 3-4). The crude product is purified by extraction, concentration, and recrystallization from isopropyl ether and sherwood oil to yield white crystalline cyclopropylboronic acid with melting point 92-94°C, purity 98%, and yields up to 93%.
(Details from CN101863912A).
| Parameter | Method A (Ethylene-Acetic Acid) | Method B (Cyclopropyl Bromide) |
|---|---|---|
| Starting Material | Ethylene-acetic acid | Cyclopropyl bromide |
| Solvent | THF or 2-methyltetrahydrofuran | Anhydrous THF or diethyl ether |
| Temperature Range | -10°C to -70°C (lithiation), 80-150°C (polymerization) | -78°C to -40°C (lithiation) |
| Organolithium Reagent | n-Butyllithium | s-Butyllithium |
| Borating Agent | Trimethyl borate | Trimethyl borate |
| Purification | Hydrolysis, toluene dehydration, recrystallization | Extraction, concentration, recrystallization |
| Yield | 55%-77% | Up to 93% |
| Purity (HNMR) | >98% | 98% |
| Melting Point | 90-95°C | 92-94°C |
Introduction of the (Cyclopropyl(methyl)amino)methyl Group on Phenyl Boronic Acid
Alkylation of Secondary Amines with o-(Bromomethyl)phenylboronic Acid
A critical step in synthesizing (3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride involves attaching the cyclopropyl(methyl)amino moiety to the phenyl ring bearing the boronic acid. This is commonly achieved by alkylation of a secondary amine with o-(bromomethyl)phenylboronic acid.
Methodology:
Secondary amines such as N-methylcyclopropylamine are reacted with o-(bromomethyl)phenylboronic acid under mild conditions in solution phase. The reaction is typically carried out in a mixture of water and acetonitrile with a base such as Hünig's base (diisopropylethylamine) to facilitate alkylation. The reaction proceeds overnight at room temperature, sometimes with additional reagent and base added the next day to drive completion.
After reaction, purification is performed by preparative high-performance liquid chromatography (HPLC), followed by solvent removal and lyophilization to yield the desired boronic acid derivative.
(Adapted from PMC5478236).Advantages:
This method allows selective alkylation of secondary amines without over-alkylation common to primary amines. The use of unprotected boronic acids avoids harsh deprotection steps that could degrade sensitive functionalities.
| Step | Conditions/Details |
|---|---|
| Solvent | H2O/MeCN (1:1 v/v), sometimes with MeOH |
| Base | Hünig's base (diisopropylethylamine) |
| Temperature | Room temperature |
| Reaction Time | Overnight + additional 2 hours after reagent addition |
| Purification | Preparative HPLC, rotary evaporation, lyophilization |
| Yield | Variable, model reaction yield ~16% (can be optimized) |
Multi-Step Synthetic Schemes for 3-[N-(Cyclopropylmethyl)amino]phenylboronic Acid Derivatives
While direct alkylation is a key step, the full synthesis of the target compound often involves multi-step routes to install the cyclopropylmethylamino substituent on the phenyl ring bearing boronic acid functionality:
Reported Synthetic Approaches:
Research on related 3-aminotetralin derivatives (structurally related to phenylboronic acids) shows strategies involving:- Starting from amino esters or amides, performing N-alkylation with cyclopropylmethyl groups.
- Hydrolysis and cyclization steps to form key intermediates.
- Demethylation or functional group transformations to introduce hydroxyl or boronic acid groups.
(From a 2017 thesis on opioid antagonists analogs).
These synthetic schemes often require careful control over protecting groups, reduction steps, and purification to ensure the integrity of the boronic acid moiety and the cyclopropylmethylamino substituent.
Summary Table of Key Preparation Steps for this compound
| Stage | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Synthesis of cyclopropylboronic acid | From ethylene-acetic acid or cyclopropyl bromide via lithiation and boronation | n-Butyllithium or s-butyllithium, trimethyl borate, low temperature | High purity cyclopropylboronic acid intermediate |
| 2. Preparation of o-(bromomethyl)phenylboronic acid | Commercially available or synthesized via halomethylation | - | Electrophilic partner for alkylation |
| 3. Alkylation of secondary amine | Reaction of N-methylcyclopropylamine with o-(bromomethyl)phenylboronic acid | H2O/MeCN solvent, Hünig's base, room temp | Formation of (3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid |
| 4. Formation of hydrochloride salt | Treatment with aqueous HCl or acidification step | HCl aqueous solution | Stable hydrochloride salt form for isolation |
Research Findings and Considerations
- The cyclopropylboronic acid synthesis methods yield high purity products (>98%) confirmed by nuclear magnetic resonance (NMR) spectroscopy and melting point analysis, critical for downstream functionalization.
- Alkylation reactions to install the cyclopropyl(methyl)amino group proceed efficiently under mild conditions, although yields can vary and may require optimization depending on scale and substrate purity.
- Purification by preparative HPLC is effective for isolating the final boronic acid derivatives, especially when dealing with sensitive boronic acid groups prone to interaction with chromatographic media.
- The hydrochloride salt form enhances the stability and crystallinity of the final compound, facilitating handling and storage.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.
Reduction: Reduction reactions can target the cyclopropyl(methyl)amino group, potentially opening the cyclopropyl ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols, depending on the specific conditions.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
Suzuki-Miyaura Coupling: The compound is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Catalysis: It can act as a ligand in various catalytic processes.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boronic acid-diol interactions.
Industry
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials.
Sensors: Its boronic acid moiety allows it to be used in the development of sensors for detecting sugars or other diol-containing compounds.
Mechanism of Action
The mechanism of action of (3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diol-containing compounds. This interaction is particularly useful in biological systems where it can target specific enzymes or receptors that have diol groups. The cyclopropyl(methyl)amino group may also interact with other molecular targets, potentially affecting the compound’s overall activity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₈BClN₂O₂ (calculated based on structural analogs in ).
- Molecular Weight : ~260.0 g/mol (estimated from similar compounds in ).
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table compares the target compound with analogs reported in the evidence:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free boronic acids, critical for biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
